molecular formula C11H20O2 B1407062 2-(4,4-Dimethylcyclohexyl)propanoic acid CAS No. 1487337-94-9

2-(4,4-Dimethylcyclohexyl)propanoic acid

Cat. No. B1407062
CAS RN: 1487337-94-9
M. Wt: 184.27 g/mol
InChI Key: SYDQMQSICKMELS-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)propanoic acid, also known as DMCHA, is an organic compound with a molecular weight of 208. It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2-(4,4-Dimethylcyclohexyl)propanoic acid includes a six-membered ring and a carboxylic acid group . The molecule contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond .

Scientific Research Applications

  • Ortho Functionalization of Substituted Toluenes : A study by Cai et al. (2007) discusses a highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process, controlled by the acidity of reaction conditions, leads to the transformation of ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives.

  • Synthesis of Filicinic Acid : Research by Buyck et al. (1983) focuses on the high-yield synthesis of filicinic acid, a precursor for synthetic filicinic acid, using poly-chlorination of 4,4-dimethyl-2-cyclohexenone and 4,4-dimethylcyclohexanone.

  • Macrocyclic Compound Synthesis : A study by Linden et al. (2006) describes the synthesis of a title macrocycle from a linear precursor involving rac-2-methyl-2-[(3-hydroxy-2-phenylpropanoyl)amino]propanoic acid.

  • Stereo Isomers Separation : A paper by Davadra et al. (2011) discusses the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid using reverse-phase high-performance liquid chromatography.

  • Reaction of Dimsyl Anion with Epoxy-Ketone : Research by Beerli and Borschberg (1992) investigates the reaction of 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone with various products, revealing insights into the mechanism of this reaction.

  • Synthesis of Liverwort Sesquiterpenes : A study by Tori et al. (1999) highlights the synthesis of liverwort sesquiterpenes using 2,3-dimethylcyclohexanone, illustrating the application in natural product synthesis.

properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQMQSICKMELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethylcyclohexyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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